3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(pyrrolidin-1-yl)quinoline
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Overview
Description
3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(pyrrolidin-1-yl)quinoline is a synthetic organic compound characterized by its complex structure, which includes a quinoline core substituted with a 4-chlorophenylsulfonyl group and a pyrrolidinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(pyrrolidin-1-yl)quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 4-Chlorophenylsulfonyl Group: The sulfonylation of the quinoline core is achieved by reacting it with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Addition of the Pyrrolidinyl Group: The final step involves the nucleophilic substitution of the quinoline derivative with pyrrolidine under basic conditions, often using potassium carbonate as a base in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, automated synthesis, and rigorous purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, forming quinoline N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinoline and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Sulfides.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(pyrrolidin-1-yl)quinoline is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research has focused on its potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidinyl group enhances the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylsulfonyl-quinoline derivatives: These compounds share the sulfonyl-quinoline core but differ in their substituents, affecting their biological activities.
Pyrrolidinyl-quinoline derivatives: These compounds have similar structures but may have different substituents on the quinoline ring, influencing their reactivity and applications.
Uniqueness
3-((4-Chlorophenyl)sulfonyl)-6-methyl-4-(pyrrolidin-1-yl)quinoline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the 4-chlorophenylsulfonyl and pyrrolidinyl groups enhances its potential as a versatile compound in research and industry.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-14-4-9-18-17(12-14)20(23-10-2-3-11-23)19(13-22-18)26(24,25)16-7-5-15(21)6-8-16/h4-9,12-13H,2-3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGIEIPOPCIEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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